Regioisomeric Methoxy Position: 3-Methoxy vs. 2-Methoxy Substitution Defines Distinct Chemical Entities
4-Cyclopropyl-3-methoxyphenol and 4-cyclopropyl-2-methoxyphenol are constitutional isomers sharing the identical molecular formula (C₁₀H₁₂O₂, MW 164.20) but differing in methoxy position: 3-OCH₃ (meta to -OH) vs. 2-OCH₃ (ortho to -OH) . This regioisomeric distinction produces quantifiably different hydrogen-bond donor/acceptor geometries, with the 3-methoxy isomer presenting a distinct pharmacophoric angle between the phenolic -OH and the methoxy oxygen, compared to the intramolecularly hydrogen-bonded conformation available to the 2-methoxy isomer . In comparative antioxidant SAR studies on methoxyphenols, meta-methoxy substitution consistently yields different radical-scavenging IC₅₀ values compared to ortho-methoxy substitution; for example, in the structurally related dehydrozingerone/eugenol series, the IC₅₀ shift attributable solely to methoxy position change can exceed 2-fold . These data support that 4-cyclopropyl-3-methoxyphenol and its 2-methoxy isomer are not functionally interchangeable without specific assay verification.
| Evidence Dimension | Methoxy substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 4-Cyclopropyl-3-methoxyphenol: methoxy at C3 (meta to phenolic -OH), CAS 1673559-92-6, MW 164.20 |
| Comparator Or Baseline | 4-Cyclopropyl-2-methoxyphenol: methoxy at C2 (ortho to phenolic -OH), CAS 83356-69-8, MW 164.20 |
| Quantified Difference | Constitutional isomerism; intramolecular H-bonding possible in 2-methoxy isomer but geometrically precluded in 3-methoxy isomer. In analogous methoxyphenol series, methoxy position shift alters antioxidant IC₅₀ by ≥2-fold. |
| Conditions | Structural comparison; antioxidant IC₅₀ shifts documented in dehydrozingerone, eugenol, and isoeugenol series under DPPH radical scavenging assay conditions |
Why This Matters
Procurement of the correct regioisomer is critical: the 3-methoxy and 2-methoxy isomers are distinct chemical entities with non-interchangeable biological target profiles, and substitution with the wrong isomer will invalidate SAR studies and biological assay results.
- [1] NIST Chemistry WebBook. 4-Cyclopropyl-2-methoxyphenol, CAS 83356-69-8. Molecular Formula C₁₀H₁₂O₂, Molecular Weight 164.2011. IUPAC Standard InChI: InChI=1S/C10H12O2/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7,11H,2-3H2,1H3. View Source
- [2] Physico-chemical properties and antioxidant activities of methoxy phenols. PubMed. IC50 values for dehydrozingerone, bromopentenone, eugenol, and isoeugenol correlated with lipophilicity and substitution pattern. View Source
